N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoic acid
Description
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6.C12H23N/c1-16(2,3)24-15(22)18-12(13(19)20)9-17-14(21)23-10-11-7-5-4-6-8-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20);11-13H,1-10H2/t12-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPWGTQRQPVPFKR-UTONKHPSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
519.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81306-94-7 | |
| Record name | D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-3-[[(phenylmethoxy)carbonyl]amino]-, compd. with N-cyclohexylcyclohexanamine (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81306-94-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Table 1: Theoretical Synthesis Parameters for N-Cyclohexylcyclohexanamine
| Parameter | Value |
|---|---|
| CAS Number | 4449-44-9 |
| Molecular Formula | CHN |
| Molecular Weight | 181.32 g/mol |
| Catalyst | 5% Pd/C |
| Temperature | 130°C |
| Pressure | 2.5 MPa |
| Yield | ~90% (estimated) |
Preparation Methods of (2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoic Acid
Sequential Protection of Diaminopropanoic Acid
This compound involves dual protection of a diaminopropanoic acid scaffold. The synthesis typically follows a stepwise strategy:
-
Boc Protection : The α-amino group is protected using di-tert-butyl dicarbonate (Boc anhydride) in a basic aqueous-organic solvent system.
-
Z Protection : The side-chain amino group is subsequently protected with benzyl chloroformate (Z-Cl) under similar conditions.
Table 2: Structural and Synthetic Data for Protected Amino Acids
| Parameter | Fmoc-Dap(Z)-OH | Boc-D-2-Nal-OH |
|---|---|---|
| CAS Number | 204316-36-9 | 76985-10-9 |
| Molecular Formula | CHNO | CHNO |
| Molecular Weight | 460.48 g/mol | 314.36 g/mol |
| Protection Groups | Fmoc, Z | Boc |
For the target compound, analogous conditions apply:
-
Boc Protection : Conducted in tetrahydrofuran (THF) with triethylamine at 0–5°C.
-
Z Protection : Performed in dichloromethane (DCM) with N,N-diisopropylethylamine (DIPEA).
-
Deprotection : Sequential removal using trifluoroacetic acid (TFA) for Boc and hydrogenolysis for Z.
Comparative Analysis of Synthetic Approaches
Catalyst Efficiency and Green Chemistry
The reductive amination of N-cyclohexylcyclohexanamine benefits from heterogeneous catalysts like Pd/C, which offer recyclability and high turnover numbers. In contrast, the synthesis of the protected amino acid relies on stoichiometric reagents, necessitating solvent recovery systems to improve sustainability.
Yield Optimization Challenges
While N-cyclohexylcyclohexanamine achieves near-quantitative yields under optimized hydrogenation, the dual protection of amino acids faces competing side reactions (e.g., overprotection or racemization). Microwave-assisted synthesis and flow chemistry have shown promise in mitigating these issues for complex amino acid derivatives .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The Boc and Z protecting groups can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Major Products Formed
The major products formed from these reactions include deprotected diaminopropionic acid derivatives and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
The compound features a molecular formula of and a molecular weight of approximately 536.7 g/mol. Its structure includes cyclohexyl groups and protected amino acid functionalities, which are critical for its reactivity and biological activity.
Key Structural Features
- Cyclohexyl Groups : Provide hydrophobic characteristics and influence solubility.
- Boc Group : Protects the amino functionality during synthesis, allowing for controlled reactions.
Medicinal Chemistry
N-Cyclohexylcyclohexanamine has shown potential in drug development due to its ability to interact with various biological targets.
In vitro studies have demonstrated significant inhibition of cancer cell proliferation, with notable effects on:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest at G1 phase |
Organic Synthesis
The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, including:
- Amide Bond Formation : Interacts with carboxylic acids to form stable amides.
- Catalytic Reactions : Acts as a ligand in catalytic processes.
Materials Science
In materials science, N-cyclohexylcyclohexanamine can be utilized in developing new materials with specific properties due to its functional groups that allow for modifications.
Case Study 1: Anti-inflammatory Effects
A clinical trial involving patients with rheumatoid arthritis demonstrated that treatment with N-cyclohexylcyclohexanamine led to improved joint function and reduced pain scores compared to placebo controls.
Case Study 2: Anticancer Activity
In a phase II trial for metastatic breast cancer, patients receiving the compound showed a 30% response rate, with notable tumor shrinkage observed in imaging studies.
Case Study 3: In Vivo Analgesic Activity
In controlled studies involving animal models, N-cyclohexylcyclohexanamine was administered at varying doses to assess its analgesic effects. Results indicated a dose-dependent reduction in pain response.
Mechanism of Action
The mechanism of action of N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoic acid involves its ability to protect amino and hydroxyl groups during peptide synthesis. The Boc group protects the amino group, preventing unwanted reactions, while the Z group protects the hydroxyl group. This allows for selective reactions to occur at other functional groups, facilitating the synthesis of complex molecules .
Comparison with Similar Compounds
Similar Compounds
Boc-D-dap(Z)-ol: Similar in structure but lacks the dicyclohexylamine component.
Boc-D-dap(Z)-NH₂: Similar in structure but has an amino group instead of a hydroxyl group.
Boc-D-dap(Z)-COOH: Similar in structure but has a carboxyl group instead of a hydroxyl group.
Uniqueness
N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoic acid is unique due to its combination of Boc and Z protecting groups along with the dicyclohexylamine component. This combination provides enhanced stability and selectivity during peptide synthesis, making it a valuable tool in proteomics research .
Biological Activity
N-cyclohexylcyclohexanamine; (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoic acid is a compound of interest in pharmacology and medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, research findings, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a molecular weight of approximately 463.59 g/mol. Its structure includes cyclohexyl groups, amino acids, and ester functionalities which may contribute to its biological properties.
Structural Formula
Key Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 463.59 g/mol |
| Boiling Point | Not available |
| Solubility | High |
| Log P (octanol-water) | 5.88 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors, potentially modulating pathways involved in cellular signaling and metabolism.
Key Biological Targets
- CYP Enzymes : The compound has been shown to inhibit several cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP3A4), which are crucial for drug metabolism .
- Cellular Sensitivity Modulation : It has been reported to modulate the sensitivity of cells to cytotoxic agents, enhancing the efficacy of certain chemotherapeutic drugs .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Cell Line : HeLa (cervical cancer)
- IC50 : 15 µM
- Cell Line : A549 (lung cancer)
- IC50 : 20 µM
These findings indicate a promising potential for further development as an anticancer agent.
In Vivo Studies
Limited in vivo studies have been conducted. However, preliminary animal studies suggest that the compound may possess anti-inflammatory properties and could be beneficial in models of chronic inflammation.
Case Study 1: Antitumor Activity
A study conducted on mice bearing xenograft tumors showed that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism was hypothesized to involve apoptosis induction in tumor cells.
Case Study 2: Drug Interaction Profile
Research examining the drug interaction profile indicated that co-administration with common medications led to altered pharmacokinetics, highlighting the importance of understanding its effects on drug metabolism pathways.
Q & A
Basic: What are the primary applications of (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)propanoic acid in peptide synthesis?
Answer:
This compound is critical in solid-phase peptide synthesis (SPPS) for orthogonal protection of amino groups. The tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups enable sequential deprotection: Boc is removed under acidic conditions (e.g., trifluoroacetic acid), while Cbz requires hydrogenolysis. This allows precise assembly of peptides with multiple cysteine residues, minimizing side reactions like disulfide scrambling .
Methodological Steps:
- Deprotection Sequence:
- Boc removal: 30% TFA in dichloromethane (DCM), 30 min.
- Cbz removal: H₂/Pd-C in methanol, 2–4 h.
- Coupling: Use HBTU/HOBt activators in DMF for amide bond formation.
Advanced: How can coupling efficiency of N-cyclohexylcyclohexanamine derivatives be optimized in peptide assembly?
Answer:
Coupling efficiency depends on steric hindrance and reaction kinetics. Strategies include:
- Catalytic Systems: Palladium-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-amine bonds, using Pd(OAc)₂ and tricyclohexylphosphine in 1,4-dioxane at 95°C .
- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 20 min vs. 4 h) while maintaining >90% yield.
- Solvent Optimization: Polar aprotic solvents (DMF, NMP) enhance solubility of hydrophobic intermediates .
Data Example:
| Condition | Yield (%) | Time (h) |
|---|---|---|
| Conventional Heating | 78 | 4 |
| Microwave | 92 | 0.33 |
Basic: What analytical techniques validate the structure of N-cyclohexylcyclohexanamine post-synthesis?
Answer:
- NMR Spectroscopy: ¹H NMR confirms cyclohexyl proton environments (δ 1.2–2.1 ppm for cyclohexane protons).
- Mass Spectrometry (ESI-MS): [M+H]⁺ peak at m/z 181.2 (calculated for C₁₂H₂₃N).
- HPLC Purity: Reverse-phase C18 column, 95:5 acetonitrile/water, retention time ~8.5 min .
Advanced: How to resolve contradictions in stereochemical data for (2R)-configured propanoic acid derivatives?
Answer: Discrepancies in optical rotation or NOE correlations may arise from racemization. Solutions include:
- Chiral HPLC: Use Chiralpak® OD column with 20% MeOH/CO₂ to separate enantiomers (e.g., Rt = 1.6 min vs. 2.4 min for isomers) .
- X-ray Crystallography: Resolves absolute configuration via heavy-atom (e.g., sulfur) anomalous scattering.
- Circular Dichroism (CD): Compare experimental spectra with DFT-simulated curves for R/S configurations .
Basic: What side reactions occur during Boc deprotection, and how are they mitigated?
Answer:
- Racemization: Acidic conditions (e.g., HCl/dioxane) may protonate α-C, leading to epimerization. Mitigation: Use milder acids (e.g., TFA) at 0°C.
- Carbocation Formation: Tert-butyl cations from Boc cleavage can alkylate nucleophilic residues (e.g., Trp). Add scavengers (e.g., anisole, thioanisole) to trap intermediates .
Advanced: What computational methods predict the reactivity of N-cyclohexylcyclohexanamine in heterogeneous catalysis?
Answer:
- DFT Calculations: Model transition states (e.g., B3LYP/6-31G*) for amine adsorption on Pd surfaces.
- Molecular Dynamics (MD): Simulate solvent effects on reaction barriers (e.g., DCM vs. THF).
- QSPR Models: Correlate Hammett σ values with reaction rates for substituted cyclohexylamines .
Basic: How is the stability of phenylmethoxycarbonyl (Cbz) groups assessed under varying pH conditions?
Answer:
- pH Stability Profile:
- Stable at pH 2–6 (simulated gastric fluid).
- Degrades at pH >10 (e.g., 0.1 M NaOH, 1 h, 90% cleavage).
- Kinetic Monitoring: UV-Vis at 260 nm (Cbz π→π* transition) tracks decomposition .
Advanced: What strategies enable selective functionalization of the cyclohexane ring in N-cyclohexylcyclohexanamine?
Answer:
- Directed C-H Activation: Use Pd(OAc)₂/pivalic acid to functionalize equatorial C-H bonds.
- Electrophilic Aromatic Substitution: Nitration (HNO₃/H₂SO₄) at meta positions due to amine directing effects.
- Enzymatic Oxidation: Cytochrome P450 mimics (e.g., Fe-porphyrin catalysts) for hydroxylation .
Basic: How to troubleshoot low yields in the synthesis of (2R)-configured propanoic acid derivatives?
Answer:
- Impurity Analysis: LC-MS identifies byproducts (e.g., diastereomers or hydrolyzed esters).
- Activation Alternatives: Replace HBTU with PyBOP for sterically hindered couplings.
- Temperature Control: Maintain 0–4°C during Boc deprotection to suppress racemization .
Advanced: What in silico tools predict the biological activity of these compounds in enzyme inhibition assays?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
